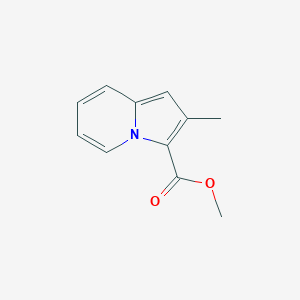

Methyl 2-methylindolizine-3-carboxylate

概要

説明

Methyl 2-methylindolizine-3-carboxylate is a nitrogen-containing heterocyclic compound. Indolizines, including this compound, are known for their unique structural features and potential biological activities. These compounds are of significant interest in medicinal and materials chemistry due to their diverse applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of indolizines, including methyl 2-methylindolizine-3-carboxylate, can be achieved through various methods. One common approach involves the reaction of 2-formylpyrroles with ethyl γ-bromocrotonates . Another method includes radical-induced synthetic approaches, which are gaining attention due to their efficiency in constructing heterocycles and forming C–C or C–X bonds .

Industrial Production Methods

Industrial production methods for indolizines often involve large-scale reactions using optimized conditions to maximize yield and purity. These methods may include the use of transition metal-catalyzed reactions and oxidative coupling strategies .

化学反応の分析

Types of Reactions

Methyl 2-methylindolizine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can be catalyzed by transition metals.

Reduction: Commonly involves the use of reducing agents like sodium borohydride.

Substitution: This includes nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Catalyzed by transition metals such as copper or iron.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Reagents like halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the indolizine ring .

科学的研究の応用

Methyl 2-methylindolizine-3-carboxylate has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of organic fluorescent molecules for material applications.

作用機序

The mechanism of action of methyl 2-methylindolizine-3-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways . The exact molecular targets and pathways depend on the specific application and context of use.

類似化合物との比較

Similar Compounds

Indole derivatives: These compounds share a similar nitrogen-containing heterocyclic structure and exhibit diverse biological activities.

Indolizine derivatives: These include other substituted indolizines with varying functional groups and properties.

Uniqueness

Methyl 2-methylindolizine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

生物活性

Methyl 2-methylindolizine-3-carboxylate is a compound belonging to the indolizine family, which has garnered attention due to its diverse biological activities. This article provides an in-depth overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Overview of Indolizine Derivatives

Indolizines are bicyclic compounds known for their structural similarity to indoles. They exhibit a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroactive properties . The unique electronic properties of the indolizine core make it a promising scaffold for drug development.

1. Anti-inflammatory Activity

This compound has been evaluated for its anti-inflammatory properties, particularly as an inhibitor of cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the inflammatory process and is a target for anti-inflammatory drug development. Research indicates that various indolizine derivatives can selectively inhibit COX-2 with reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Table 1: COX-2 Inhibition Potency of Indolizine Derivatives

| Compound Name | IC50 (µM) | Reference |

|---|---|---|

| This compound | TBD | Ongoing Studies |

| Diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine | 5.84 | |

| Indomethacin | 6.84 |

2. Anticancer Activity

Indolizine derivatives have shown potential as anticancer agents. This compound has been tested against various cancer cell lines, demonstrating cytotoxic effects. A study reported that certain indolizines induce apoptosis in cancer cells by disrupting microtubule dynamics, which is crucial for cell division .

Case Study: Anticancer Efficacy

In vitro studies conducted on breast and colon cancer cell lines revealed that this compound exhibited significant cytotoxicity with an IC50 value in the micromolar range. Further molecular docking studies suggested that the compound interacts with tubulin, leading to microtubule destabilization and subsequent cell death.

3. Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Indolizines are known to exhibit activity against various bacterial strains and fungi. Preliminary tests indicated that this compound could inhibit the growth of Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Table 2: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | TBD | Ongoing Studies |

| Escherichia coli | TBD | Ongoing Studies |

The mechanisms through which this compound exerts its biological effects involve several pathways:

- COX-2 Inhibition : By blocking COX-2 activity, the compound reduces the production of pro-inflammatory prostaglandins.

- Microtubule Disruption : The interaction with tubulin leads to impaired mitotic spindle formation, triggering apoptosis in cancer cells.

- Antimicrobial Action : The compound may disrupt bacterial cell membranes or interfere with essential metabolic pathways in microbes.

特性

IUPAC Name |

methyl 2-methylindolizine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-8-7-9-5-3-4-6-12(9)10(8)11(13)14-2/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVMXEZJJFCBAQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C=CC=CC2=C1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。